molecular formula C9H8BrClO3 B1274291 2-(4-Bromo-2-chlorophenoxy)propanoic acid CAS No. 588681-97-4

2-(4-Bromo-2-chlorophenoxy)propanoic acid

Cat. No. B1274291
M. Wt: 279.51 g/mol
InChI Key: OINRZNVTDBJWDL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)propanoic acid is a chiral alpha-aryloxypropanoic acid, a class of compounds that have been extensively studied due to their relevance in pharmaceutical and agrochemical products. The presence of halogen substituents on the aromatic ring and the chiral center at the alpha position relative to the carboxylic acid group make these compounds particularly interesting for the study of chirality and its effects on physical and chemical properties.

Synthesis Analysis

The synthesis of chiral alpha-aryloxypropanoic acids, such as 2-(4-Bromo-2-chlorophenoxy)propanoic acid, typically involves the resolution of enantiomers on a chiral HPLC column. This process is crucial for obtaining optically active compounds, which are often required for the development of enantioselective drugs and agrochemicals. The absolute configuration of these compounds can be determined using techniques such as vibrational circular dichroism (VCD) after converting the acids to their corresponding methyl esters to eliminate intermolecular hydrogen bonding effects .

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-(4-chlorophenoxy)propionic acid, has been determined through crystallography. These studies reveal that the carboxylic acid group tends to adopt an antiplanar conformation, and the molecules can form hydrogen-bonded motifs, such as catemers, which differ from the cyclic dimers observed in racemic compounds . These structural insights are important for understanding the behavior of 2-(4-Bromo-2-chlorophenoxy)propanoic acid, as the presence of additional halogen substituents can influence the conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of halogenated propanoic acids is influenced by the electronic effects of the halogen substituents and the conformational preferences of the molecule. For instance, the conformational isomerism of halohydrins, which are structurally similar to 2-(4-Bromo-2-chlorophenoxy)propanoic acid, has been shown to be controlled by hyperconjugation rather than intramolecular hydrogen bonding . This indicates that the stereochemical control is a significant factor in the chemical reactions of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral alpha-aryloxypropanoic acids are significantly affected by the presence and position of chlorine substituents. For example, the enantioseparation of isomeric 2-(chlorophenyl)propanoic acids has been studied using countercurrent chromatography, revealing that the position of the chlorine substituent can greatly influence the enantiorecognition and the formation of inclusion complexes with chiral selectors . These findings are relevant for understanding the behavior of 2-(4-Bromo-2-chlorophenoxy)propanoic acid in various environments and could be critical for its application in enantioselective processes.

Scientific Research Applications

Analytical Method Development for Environmental Monitoring

A substantial body of research has focused on the development of analytical methods for detecting chlorophenoxy acid herbicides, including 2-(4-Bromo-2-chlorophenoxy)propanoic acid, in various environmental samples. These herbicides are extensively used in agriculture, and due to their toxicity and persistence, monitoring their levels in environmental matrices is crucial.

  • Methodologies for Detection in Human and Environmental Samples:

    • Studies have demonstrated methodologies for determining chlorophenoxy acids in human urine samples using capillary liquid chromatography (LC) coupled with UV detection. This includes the detection of 2-(4-Bromo-2-chlorophenoxy)propanoic acid among other related compounds, showcasing the effectiveness of solid-phase extraction combined with capillary LC for the clean-up and preconcentration of urine samples without prior treatment (Rosales-Conrado et al., 2008).
    • Similar methodologies have been applied for the detection of chlorophenoxy acid herbicides and their esters in apple juice samples, emphasizing the importance of these methods in ensuring food safety (Rosales-Conrado et al., 2005).
  • Advanced Extraction and Preconcentration Techniques:

    • Innovative approaches combining solid-phase extraction with electro membrane extraction have been developed for ultra-preconcentration and determination of chlorophenoxy acid herbicides in environmental samples. This method showcases the integration of different extraction methods for enhanced detection efficiency (Tabani et al., 2013).
    • A green supramolecular solvent-based liquid phase microextraction technique has been established for the extraction of various phenoxy acid herbicides prior to high-performance liquid chromatography (HPLC) analysis, highlighting the trend towards environmentally friendly and efficient analytical methodologies (Seebunrueng et al., 2020).
  • Chiral Analysis and Resolution:

    • The chiral resolution of chlorophenoxy acid herbicides, including the determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies, is crucial for understanding the bioactivity and environmental behavior of these compounds (He & Polavarapu, 2005).
    • Efforts have also been made to optimize chiral resolution using capillary LC with teicoplanin as a chiral selector, emphasizing the importance of stereoselective analysis in the environmental monitoring of herbicides (Rosales-Conrado et al., 2008).

Safety And Hazards

The safety data sheet for “2-(4-Bromo-2-chlorophenoxy)propanoic acid” suggests that it should be handled with personal protective equipment and used only under a chemical fume hood . Contact with skin and eyes should be avoided, and it should not be ingested .

Future Directions

While specific future directions for “2-(4-Bromo-2-chlorophenoxy)propanoic acid” are not mentioned in the available resources, it is available for purchase for pharmaceutical testing , suggesting potential applications in drug development and medical research.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINRZNVTDBJWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397056
Record name 2-(4-bromo-2-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-chlorophenoxy)propanoic acid

CAS RN

588681-97-4
Record name 2-(4-bromo-2-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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